(S)-凯托洛拉克

描述

(S)-Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is a racemic mixture of two enantiomers, (S)-Ketorolac and (R)-Ketorolac, which have different pharmacokinetic and pharmacodynamic profiles. The (S)-Ketorolac form is the active ingredient in the drug and has been studied extensively in the laboratory and in clinical trials.

科学研究应用

肿瘤预后改善:在高危乳腺癌患者的手术过程中使用凯托洛拉克,因为它显示出改善术后肿瘤预后的希望 (Forget et al., 2013)。

疼痛管理:它可作为阿片类药物的替代品,用于缓解严重的术后疼痛,治疗急性肌肉骨骼和其他疼痛状态,以及控制眼部炎症性疾病 (Buckley & Brogden, 2012)。

镇痛活性:凯托洛拉克的新型衍生物显示出与受体活性位点的优异结合,反映了它们增强的镇痛活性 (Kadhim, Mohammed, & Albadr, 2020)。

术后疼痛治疗:它用于治疗先天性心脏手术后的疼痛,而不会增加出血并发症的风险 (Gupta et al., 2004)。

眼部炎症:0.5% 凯托洛拉克曲美布诺溶液在白内障摘除术和人工晶体植入术后抑制术后前眼部炎症方面有效 (Flach et al., 1988)。

膝关节手术恢复:关节腔内凯托洛拉克可减轻膝关节手术后的术后疼痛和炎症 (Solheim et al., 2018)。

神经外科应用:凯托洛拉克用于神经外科患者,但由于其对需要手术的症状性出血几乎没有影响,因此需要谨慎使用 (Magni et al., 2013)。

新生儿和婴儿使用:虽然它被用作心脏手术后新生儿和婴儿的短期镇痛剂,但其在这些人群中的安全性尚未得到充分记录 (Moffett et al., 2006)。

环境毒性:凯托洛拉克在鲤鱼中诱导氧化应激和遗传毒性,表现出时间和浓度依赖性的作用 (Galar-Martínez et al., 2016)。

哮喘和过敏问题:凯托洛拉克的局部应用会导致对阿司匹林或 NSAID 过敏、哮喘和鼻息肉的患者出现严重的哮喘 (Sitenga et al., 1996)。

属性

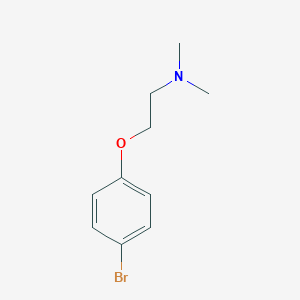

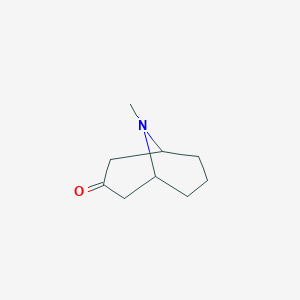

IUPAC Name |

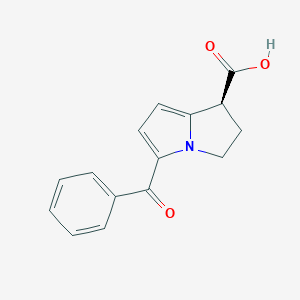

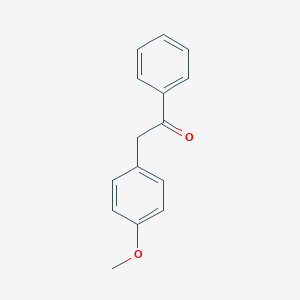

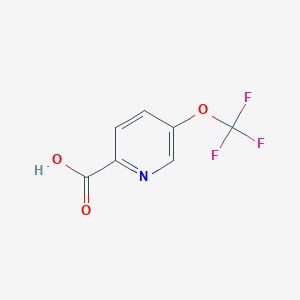

(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317534 | |

| Record name | (-)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66635-92-5 | |

| Record name | (-)-Ketorolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66635-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Ketorolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOROLAC, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H3TJ0A81K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (S)-Ketorolac exert its analgesic and anti-inflammatory effects?

A1: (S)-Ketorolac is the active enantiomer of the racemic drug ketorolac tromethamine and is primarily responsible for its analgesic and anti-inflammatory properties. These effects stem from its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. [, , , ] These enzymes catalyze the formation of prostaglandins, key mediators of inflammation and pain. By inhibiting COX enzymes, (S)-Ketorolac effectively reduces prostaglandin production, thus alleviating pain and inflammation. [, , ]

Q2: What is the enantioselectivity of ketorolac in terms of COX inhibition?

A2: Research has consistently shown that the (S)-enantiomer of ketorolac demonstrates significantly higher potency in inhibiting both COX-1 and COX-2 enzymes compared to its (R)-counterpart. [, ] Studies using various in vitro systems, including guinea pig blood, human monocytes, and purified COX enzymes, confirm that (S)-Ketorolac exhibits 100- to 500-fold greater potency than (R)-Ketorolac in inhibiting COX-2. [] This enantioselectivity highlights the crucial role of stereochemistry in determining the pharmacological activity of chiral drugs like ketorolac.

Q3: How does the potency of (S)-Ketorolac compare to other NSAIDs?

A3: Studies indicate that (S)-Ketorolac exhibits a higher potency in vivo compared to traditional NSAIDs like indomethacin and diclofenac sodium. [] This enhanced potency might be attributed to its physicochemical properties, specifically its lower lipophilicity. [] The lower distribution coefficient of (S)-Ketorolac, compared to indomethacin and diclofenac sodium, suggests that it might achieve higher concentrations at its target sites, resulting in greater efficacy at lower doses. []

Q4: How does pregnancy impact the pharmacokinetics of (S)-Ketorolac?

A4: Studies reveal a significant increase in the clearance of both (R)- and (S)-Ketorolac in women at delivery compared to nonpregnant women and men. [, ] Specifically, clearance for both enantiomers was found to be 55% higher in women at delivery than in nonpregnant women of the same body weight. [] Moreover, women at delivery also exhibited a 27% higher distribution volume compared to nonpregnant women. [] This suggests a need for dosage adjustments during pregnancy and postpartum to ensure therapeutic efficacy and minimize potential risks.

Q5: Does the route of administration influence the pharmacokinetic profile of (S)-Ketorolac?

A5: Yes, the route of administration influences the pharmacokinetic profile of (S)-Ketorolac. Intravenous administration of racemic ketorolac results in a higher clearance and a larger volume of distribution for both (S)- and (R)-enantiomers in women shortly after cesarean delivery compared to the later postpartum period. [] Additionally, periarticular infiltration of ketorolac tromethamine in patients undergoing total hip or knee arthroplasty showed a higher clearance rate and variable volume of distribution for (S)-Ketorolac compared to (R)-Ketorolac. [] These findings highlight the importance of considering the route of administration when evaluating the pharmacokinetics of (S)-Ketorolac.

Q6: Are there any known alternative targets for (R)-Ketorolac?

A6: Intriguingly, research has uncovered a novel pharmacological activity associated with (R)-Ketorolac, the less active enantiomer in terms of COX inhibition. Studies demonstrate that (R)-Ketorolac acts as an inhibitor of Rac1 and Cdc42 GTPases. [, , , , , ] These GTPases are implicated in various cellular processes, including cell adhesion, migration, and invasion, which are crucial for cancer metastasis. [, ]

Q7: What is the significance of (R)-Ketorolac's GTPase inhibition in the context of cancer?

A7: The ability of (R)-Ketorolac to inhibit Rac1 and Cdc42 GTPases holds significant implications for cancer therapy, particularly in ovarian cancer. [, , , , , ] Studies have demonstrated that (R)-Ketorolac effectively inhibits ovarian cancer cell adhesion, migration, and invasion in vitro and reduces tumor cell implantation in vivo. [, , , , ] This novel pharmacological activity of (R)-Ketorolac, independent of its COX inhibition, presents a promising avenue for developing new therapeutic strategies for cancers where Rac1 and Cdc42 play critical roles.

Q8: How do the pharmacokinetic properties of (S)- and (R)-Ketorolac differ?

A8: Pharmacokinetic studies have consistently demonstrated significant differences in the disposition of (S)- and (R)-Ketorolac. [, , , ] Specifically, (S)-Ketorolac exhibits a higher clearance rate compared to (R)-Ketorolac. [, , ] For instance, in a study involving intramuscular administration of racemic ketorolac, the clearance of (S)-Ketorolac was found to be significantly higher (45.9 ± 10.1 ml/h/kg) than that of (R)-Ketorolac (19.0 ± 5.0 ml/h/kg). [] Additionally, the volume of distribution at steady state is significantly larger for (S)-Ketorolac compared to its (R)-counterpart. [, ] These differences in pharmacokinetic parameters highlight the importance of considering the enantiospecific disposition of ketorolac in clinical settings.

Q9: What analytical methods are employed to study the pharmacokinetics of (S)-Ketorolac?

A9: Various analytical methods have been developed and validated to study the enantioselective pharmacokinetics of ketorolac. [, , , , ] High-performance liquid chromatography (HPLC) coupled with chiral stationary phases is a widely used technique for the separation and quantification of ketorolac enantiomers in biological matrices. [, , , ] Capillary electrophoresis, employing cationic β-cyclodextrin derivatives as chiral selectors, has also been explored for the determination of ketorolac enantiomers in plasma. [] These analytical approaches enable researchers to accurately measure and monitor the concentrations of individual enantiomers, providing crucial insights into their pharmacokinetic profiles and potential drug interactions.

Q10: How is molecular docking used to understand the interactions of ketorolac enantiomers?

A10: Molecular docking studies have been employed to predict the chiral separation of ketorolac enantiomers using AGP (alpha-1-acid-glycoprotein) chiral columns. [] By simulating the binding of (R)- and (S)-Ketorolac to the AGP stationary phase, researchers can estimate the binding energies and interaction types, providing insights into the elution order of the enantiomers. [] These computational approaches complement experimental findings and contribute to a deeper understanding of the enantioselective interactions of ketorolac with biological targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)

![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)